Alentemol hydrobromide

Description

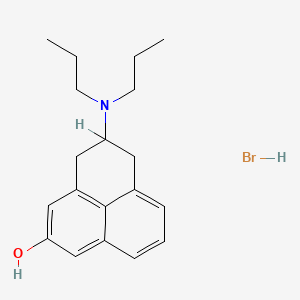

Alentemol hydrobromide (CAS: 112892-81-6) is a dopamine receptor agonist with the molecular formula C₁₉H₂₅NO·HBr and a molar mass of 364.324 g/mol . It is classified as an antipsychotic agent, though its exact therapeutic niche remains distinct from typical dopamine agonists used in Parkinson’s disease. Structurally, it is the hydrobromide salt of alentemol, a phenalenol derivative with a dipropylamino substituent .

Propriétés

Numéro CAS |

112892-81-6 |

|---|---|

Formule moléculaire |

C19H26BrNO |

Poids moléculaire |

364.3 g/mol |

Nom IUPAC |

5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol;hydrobromide |

InChI |

InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1H |

Clé InChI |

FWRWEZVGVJKNMU-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |

SMILES canonique |

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br |

Apparence |

Solid powder |

Autres numéros CAS |

121514-27-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of alentemol hydrobromide involves the reaction of 1H-phenalen-5-ol with dipropylamine under specific conditions to form the desired product. The reaction typically requires a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Alentemol hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to its amine form using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

Oxidation: Formation of phenalenone derivatives.

Reduction: Formation of dipropylamine derivatives.

Substitution: Formation of halogenated phenalen derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study dopamine receptor interactions and mechanisms.

Biology: Investigated for its effects on neurotransmitter release and receptor binding.

Medicine: Explored for its potential use in treating neurological disorders like schizophrenia and Parkinson’s disease.

Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.

Mécanisme D'action

Alentemol hydrobromide exerts its effects by selectively binding to presynaptic dopamine receptors, inhibiting the release of dopamine. This action reduces dopaminergic activity, which is beneficial in conditions characterized by excessive dopamine release. The compound’s mechanism involves modulation of the dopaminergic pathways, particularly in the central nervous system .

Comparaison Avec Des Composés Similaires

Comparison with Similar Dopamine Agonists

The following table compares alentemol hydrobromide with structurally or functionally related dopamine agonists, emphasizing molecular properties, indications, and pharmacological profiles:

Key Observations:

Structural and Salt Differences: this compound’s phenalenol backbone distinguishes it from ergot-derived agents like bromocriptine. The hydrobromide salt may enhance solubility for oral administration compared to mesylate or hydrochloride salts . Salt Impact: Mesylate salts (e.g., bromocriptine) often improve stability, while hydrobromide salts (e.g., alentemol, dextromethorphan) are favored for their dissolution profiles .

Therapeutic Divergence: Most dopamine agonists target Parkinson’s disease or hyperprolactinemia. D3) .

Clinical and Safety Profiles: Unlike pergolide or bromocriptine, alentemol lacks reported associations with fibrosis or cardiac complications, though clinical data is sparse . Fenoldopam’s indication for hypertension underscores the diversity in dopamine agonist applications, contrasting with alentemol’s CNS focus .

Activité Biologique

Alentemol hydrobromide, a selective dopamine autoreceptor agonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C_{19}H_{26}BrN

- Molecular Weight : 364.3 g/mol

- CAS Number : 112892-81-6

This compound is synthesized through the reaction of 1H-phenalen-5-ol with dipropylamine in the presence of hydrobromic acid, forming the hydrobromide salt. This synthesis can be scaled up for industrial production while maintaining strict control over reaction conditions to ensure purity and yield.

This compound primarily acts by selectively binding to presynaptic dopamine receptors, inhibiting dopamine release. This modulation of dopaminergic activity is particularly beneficial in conditions characterized by excessive dopamine release, such as schizophrenia and Parkinson's disease.

Biological Activity Overview

The biological activity of this compound has been studied extensively in preclinical models. Key findings include:

- Dopamine Release Inhibition : Alentemol inhibits amphetamine-stimulated motor activity in animal models, indicating its potential to modulate hyperdopaminergic states.

- Hypothermic Effects : Preclinical studies have shown that the compound can induce hypothermia, further supporting its influence on dopaminergic pathways.

- Potential Antipsychotic Properties : Given its action on dopamine receptors, it is being investigated for its efficacy as an antipsychotic agent.

Research Findings and Case Studies

Several studies have highlighted the pharmacological profile of this compound:

Clinical Implications

The implications of these findings are substantial for developing new treatments for psychiatric disorders:

- Schizophrenia Treatment : By modulating dopamine levels, alentemol could provide a therapeutic avenue for managing symptoms without the severe side effects associated with current antipsychotics.

- Research Model : Alentemol serves as a valuable model compound for studying dopamine receptor interactions and could aid in the development of new pharmaceuticals targeting these pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.